Delgocitinib - 1263774-59-9

Delgocitinib

Catalog Number: EVT-266643
CAS Number: 1263774-59-9
Molecular Formula: C16H18N6O
Molecular Weight: 310.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Delgocitinib is a small molecule belonging to the class of Janus Kinase (JAK) inhibitors. It is specifically designed for topical application and acts as a pan-JAK inhibitor, targeting JAK1, JAK2, JAK3 and tyrosine kinase 2 [, , , ]. Delgocitinib is notable as the world’s first topical JAK inhibitor approved for the treatment of atopic dermatitis (AD) in Japan []. Its development stemmed from a search for effective and well-tolerated therapies for dermatologic disorders arising from aberrant immunological reactions [].

Synthesis Analysis

The commercial synthesis of Delgocitinib involves a nine-step process []. A key aspect of the synthesis is the selective creation of its chiral spirodiamine core []. Further details on the specific steps and technical parameters of the synthesis are available in the cited publication.

Molecular Structure Analysis

Delgocitinib features a highly three-dimensional spiro scaffold []. This unique structure contributes to its favorable physicochemical properties and plays a role in its anti-dermatitis efficacy [].

Mechanism of Action

Delgocitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, a critical pathway for cytokine signaling in inflammatory responses [, ]. It binds to JAK1, JAK2, JAK3, and TYK2, blocking the phosphorylation of STAT proteins []. This inhibition reduces the production of pro-inflammatory cytokines implicated in the pathogenesis of AD, including interleukin (IL)-4, IL-13, IL-31, and others [, , ].

Applications
  • Atopic Dermatitis (AD): Delgocitinib has shown significant efficacy in treating AD, particularly in adult patients []. Studies have reported improvement in clinical signs and symptoms, including pruritus and skin lesions [, , , , ].
  • Chronic Hand Eczema (CHE): Research suggests Delgocitinib's potential as a treatment for CHE [, , , ]. Trials have reported positive results in terms of symptom reduction and achieving clearer skin [, ].
  • Other Dermatological Conditions: Delgocitinib has been investigated for its potential in treating other skin conditions, including nummular eczema in children [], blepharitis [], cutaneous sarcoidosis [], and vitiligo vulgaris [].
Future Directions
  • Long-term Safety and Efficacy: Further investigation is needed to establish the long-term safety and efficacy of Delgocitinib, particularly in pediatric populations and for various skin conditions [, ].
  • Head-to-Head Trials: Comparative studies with other established treatments for AD and CHE are needed to determine Delgocitinib's place in the treatment landscape [, ].
  • Mechanistic Studies: Deeper investigation into the specific mechanisms of Delgocitinib's action in different dermatological conditions could inform its broader applications [].
  • Combination Therapies: Exploring the potential of Delgocitinib in combination with other therapies, such as phototherapy or biologics, could lead to enhanced treatment strategies [, ].

Tofacitinib

  • Compound Description: Tofacitinib is a Janus kinase (JAK) inhibitor, specifically targeting JAK3, JAK2, and JAK1. It is used to treat rheumatoid arthritis and has been investigated for treating atopic dermatitis (AD) and cutaneous sarcoidosis. [, , ]

Ruxolitinib

  • Compound Description: Ruxolitinib is a JAK inhibitor targeting JAK1 and JAK2. It is approved for treating myelofibrosis and polycythemia vera and is being investigated for AD, cutaneous sarcoidosis, and vitiligo. [, , , ]

Baricitinib

  • Compound Description: Baricitinib is a JAK inhibitor with selectivity for JAK1 and JAK2. It is used to treat rheumatoid arthritis and AD. [, , , ]
  • Relevance: Both Baricitinib and Delgocitinib target the JAK-STAT pathway and are used in AD treatment. While Baricitinib primarily inhibits JAK1/2, Delgocitinib exhibits a broader pan-JAK inhibitory profile. [, , , , ]

Upadacitinib

  • Compound Description: Upadacitinib is a JAK inhibitor with selectivity for JAK1. It is approved for treating rheumatoid arthritis, psoriatic arthritis, and AD. [, , , ]
  • Relevance: Upadacitinib and Delgocitinib are both JAK inhibitors investigated for AD treatment. Upadacitinib primarily targets JAK1, while Delgocitinib acts as a pan-JAK inhibitor with a broader activity profile. [, , , , ]

Cerdulatinib

  • Compound Description: Cerdulatinib is a JAK inhibitor targeting JAK1, JAK2, and JAK3. It is being investigated for treating hematological malignancies and AD. [, ]
  • Relevance: Cerdulatinib and Delgocitinib share a similar mechanism of action, inhibiting JAK kinases involved in inflammatory responses. Cerdulatinib targets JAK1/2/3, while Delgocitinib additionally inhibits tyrosine kinase 2. [, , ]

Crisaborole

  • Compound Description: Crisaborole is a topical phosphodiesterase-4 (PDE4) inhibitor approved for treating mild-to-moderate AD. [, ]
  • Relevance: While both Crisaborole and Delgocitinib are used for AD treatment, they target different pathways. Crisaborole inhibits PDE4, reducing inflammatory responses, while Delgocitinib directly inhibits JAK-STAT signaling. [, , ]

Tacrolimus

  • Compound Description: Tacrolimus is a topical calcineurin inhibitor used to treat AD. It suppresses T-cell activation and cytokine production. [, , , ]

Hydrocortisone Butyrate

  • Compound Description: Hydrocortisone butyrate is a potent topical corticosteroid used to treat inflammatory skin conditions, including AD. []

Properties

CAS Number

1263774-59-9

Product Name

Delgocitinib

IUPAC Name

3-[(3S,4R)-3-methyl-7-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile

Molecular Formula

C16H18N6O

Molecular Weight

310.35 g/mol

InChI

InChI=1S/C16H18N6O/c1-11-8-22(13(23)2-5-17)16(11)4-7-21(9-16)15-12-3-6-18-14(12)19-10-20-15/h3,6,10-11H,2,4,7-9H2,1H3,(H,18,19,20)/t11-,16-/m0/s1

InChI Key

LOWWYYZBZNSPDT-ZBEGNZNMSA-N

SMILES

CC1CN(C12CCN(C2)C3=NC=NC4=C3C=CN4)C(=O)CC#N

Solubility

Soluble in DMSO

Synonyms

Delgocitinib; LEO-124249; LEO124249; LEO 124249; JTE-052; JTE 052; JTE052;

Canonical SMILES

CC1CN(C12CCN(C2)C3=NC=NC4=C3C=CN4)C(=O)CC#N

Isomeric SMILES

C[C@H]1CN([C@]12CCN(C2)C3=NC=NC4=C3C=CN4)C(=O)CC#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.